molecular formula C11H13BrO B3315754 2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene CAS No. 951894-84-1

2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene

Cat. No.: B3315754
CAS No.: 951894-84-1
M. Wt: 241.12 g/mol
InChI Key: JXPQLACNBCLPLL-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene is an organic compound that belongs to the class of brominated aromatic compounds. This compound is characterized by the presence of a bromine atom attached to a propene chain, which is further substituted with a methoxy and a methyl group on the aromatic ring. The compound’s structure imparts unique chemical properties, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene typically involves the bromination of 3-(2-methoxy-5-methylphenyl)-1-propene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include epoxides and other oxidized compounds.

    Reduction Reactions: Products include the corresponding hydrocarbon derivatives.

Scientific Research Applications

2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent or as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene involves its interaction with various molecular targets. The bromine atom and the aromatic ring play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other functional groups. Additionally, the methoxy and methyl groups influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylanisole: Similar structure with a bromine atom and methoxy group on the aromatic ring.

    3-Bromo-4-methoxytoluene: Another brominated aromatic compound with similar substituents.

    2-Bromo-3-methylphenylpropene: Similar structure but lacks the methoxy group.

Uniqueness

2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene is unique due to the specific positioning of the bromine, methoxy, and methyl groups, which impart distinct chemical properties and reactivity. This unique structure makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-1-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-4-5-11(13-3)10(6-8)7-9(2)12/h4-6H,2,7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPQLACNBCLPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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